

# Temuterkib head-to-head clinical trials

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## Compound Focus: Temuterkib

CAS No.: 1951483-29-6

Cat. No.: S534056

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## Temuterkib (LY3214996) Profile

This table summarizes the key characteristics of the ERK inhibitor **temuterkib** based on current literature.

Attribute	Description
Drug Name	Temuterkib (development code: LY3214996) [1]
Classification	ERK inhibitor; Serine/threonine kinase inhibitor [1]
Primary Targets	Extracellular signal-regulated kinase 1 and 2 (ERK1/2, encoded by <i>MAPK3</i> and <i>MAPK1</i> genes) [1]
Mechanism of Action	Orally available inhibitor of ERK1 and ERK2, preventing activation of MAPK/ERK-mediated signal transduction pathways, leading to inhibition of ERK-dependent tumor cell proliferation and survival [1]
Clinical Trial Status (as of 2025)	Investigational; has not received FDA approval [2]. As of early 2025, it had been investigated in <b>7 clinical trials</b> (6 open, 1 closed), including early phase 1, phase 1, phase 1/2, and phase 2 studies [1].
Common Investigated Biomarkers	<i>BRAF</i> Mutation, <i>BRAF</i> Fusion, and <i>BRAF</i> V600E are the most frequent biomarker inclusion criteria in its clinical trials [1].

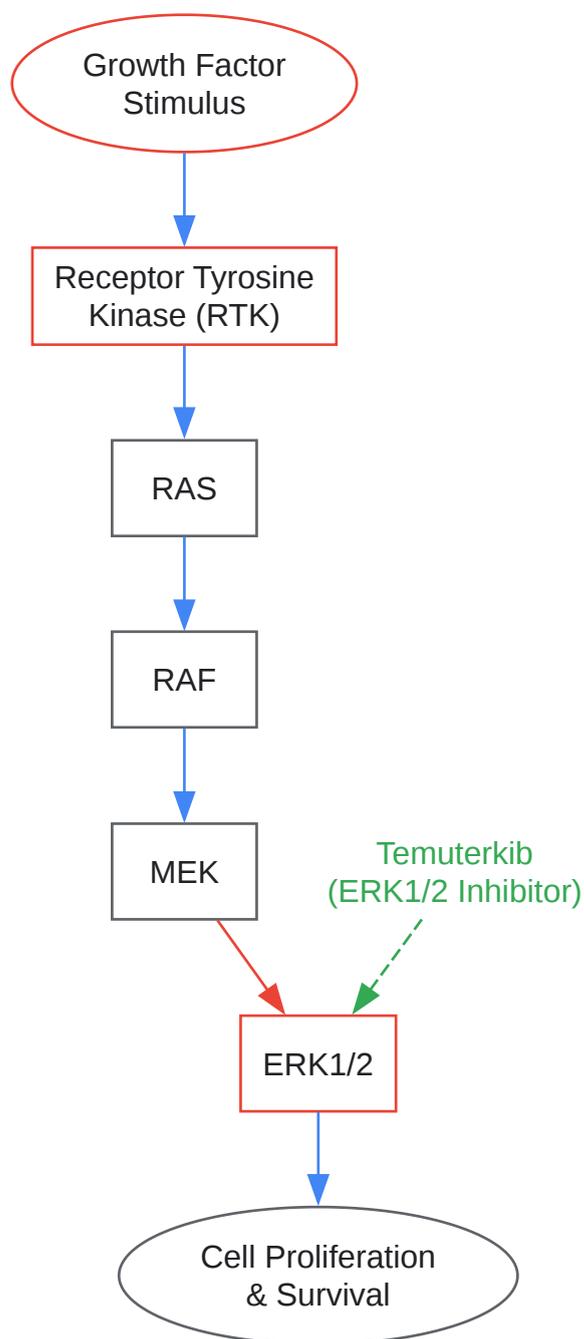
## Experimental Protocol: Measuring CNS Penetration

A sensitive **liquid chromatography tandem mass spectrometry (LC-MS/MS)** method was developed and validated for quantifying **temuterkib** in biological samples, which is critical for assessing its penetration into the central nervous system (CNS) [3]. This is a key experimental protocol for studies in glioblastoma.

- **Application:** This method is used to determine total and unbound concentrations of **temuterkib** in human plasma, brain tumor tissue, and cerebrospinal fluid (CSF) samples [3].
- **Key Parameters:** The method was validated over a concentration range of **0.2–500 nM** with a total run time of 3.8 minutes. It uses a Phenomenex Kinetex F5 column and detection with a Sciex QTRAP 6500+ mass spectrometer [3].
- **Sample Processing:** The unbound fraction of the drug is determined using an optimized equilibrium dialysis technique [3].

## The MAPK/ERK Signaling Pathway

**Temuterkib** acts at the end of the Ras-Raf-MEK-ERK signaling cascade, a key pathway frequently dysregulated in cancer. The diagram below illustrates this pathway and the site of **temuterkib**'s action.



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## References

1. temuterkib [mycancergenome.org]
2. Advances in ERK1/2 inhibition: a medicinal chemistry ... [pmc.ncbi.nlm.nih.gov]
3. Simultaneous determination of LY3214996, abemaciclib, and ... [pmc.ncbi.nlm.nih.gov]

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